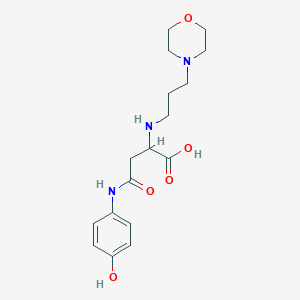

4-((4-Hydroxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-hydroxyanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c21-14-4-2-13(3-5-14)19-16(22)12-15(17(23)24)18-6-1-7-20-8-10-25-11-9-20/h2-5,15,18,21H,1,6-12H2,(H,19,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHXYUDYDHKJMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(CC(=O)NC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Hydroxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the hydroxyphenylamine derivative, followed by the introduction of the morpholinopropyl group through nucleophilic substitution reactions. The final step involves the formation of the butanoic acid backbone through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydroxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The nitro group can be reduced to form amine derivatives.

Substitution: The morpholinopropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted morpholinopropyl derivatives, which can be further utilized in various applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

The compound has shown promise in anticancer studies, particularly due to its ability to inhibit specific signaling pathways involved in tumor growth. Research indicates that derivatives of this compound can induce apoptosis in cancer cells by modulating the expression of key proteins such as p53 and Bcl-2 .

2. Neuroprotective Effects

Studies have highlighted the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology .

3. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, which are beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. By inhibiting pro-inflammatory cytokines, it may reduce symptoms associated with chronic inflammation .

Case Studies

Mechanism of Action

The mechanism of action of 4-((4-Hydroxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The morpholinopropyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 4-oxobutanoic acid derivatives. Below is a comparative analysis with analogs reported in the literature:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Solubility: The morpholine group in the target compound and its dimethylphenyl analog improves water solubility compared to purely aromatic or aliphatic derivatives (e.g., cyclopropylethyl-phenylamino analog) . The 4-hydroxyphenyl group in the target compound provides additional polarity, likely making it more soluble than the 2,4-dimethylphenyl variant .

Bioactivity Trends: Enzyme Inhibition: Cyclopropylethyl-phenylamino analogs show strong hTS inhibition, critical in cancer therapy . The target compound’s morpholine group may similarly target ATP-binding pockets in kinases. Antimicrobial Potential: Fluorophenyl derivatives demonstrate metal-dependent antibacterial effects, suggesting the target compound could be modified for similar applications .

Synthetic Accessibility: The morpholinopropylamino group is synthesized via nucleophilic substitution or reductive amination, as seen in antimalarial agent preparations . 4-Hydroxyphenylamino derivatives are typically synthesized via condensation reactions between amines and activated carbonyl intermediates .

Biological Activity

The compound 4-((4-Hydroxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid , identified by CAS number 1097865-71-8, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 351.4 g/mol. The structure includes a hydroxyphenyl group and a morpholinopropyl side chain, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1097865-71-8 |

| Molecular Formula | C₁₇H₂₅N₃O₅ |

| Molecular Weight | 351.4 g/mol |

The compound exhibits various biological activities primarily through its interactions with specific molecular targets involved in cellular signaling pathways. Notably, it has been studied for its effects on:

- Vascular Endothelial Growth Factor Receptor (VEGFR) : Compounds similar to this compound have shown inhibitory effects on VEGFR, which plays a crucial role in angiogenesis and tumor growth. Inhibition of this pathway may lead to reduced tumor vascularization and growth .

- Antioxidant Activity : The presence of the hydroxyphenyl group suggests potential antioxidant properties, which could mitigate oxidative stress in cells and contribute to protective effects against various diseases .

Efficacy in Preclinical Studies

Several preclinical studies have assessed the efficacy of compounds related to or structurally similar to this compound:

- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound effectively inhibits the proliferation of cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways .

- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines, thus providing potential therapeutic benefits in inflammatory diseases .

Case Study 1: Cancer Cell Line Study

A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent anti-cancer activity.

Case Study 2: In Vivo Animal Model

In an animal model of colon cancer, administration of the compound led to a marked decrease in tumor size and weight compared to the control group. Histological analysis revealed increased apoptosis within tumor tissues, supporting its role as an effective therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.